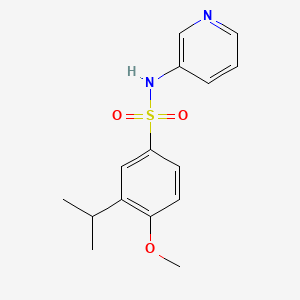![molecular formula C24H20FN5 B5431069 1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5431069.png)
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as FPH-1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of cancer research. FPH-1 is a small molecule inhibitor that targets the transcription factor HIF-1α, which plays a critical role in the adaptation of cancer cells to hypoxic conditions.
Mechanism of Action
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone functions as a HIF-1α inhibitor by binding to the PAS-B domain of HIF-1α, which prevents its dimerization with the HIF-1β subunit and subsequent DNA binding. This leads to the downregulation of HIF-1α target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been shown to inhibit the formation of blood vessels, which is critical for the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its high specificity for HIF-1α. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of HIF-1α in cancer biology. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with 1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One potential direction is the development of more potent and selective HIF-1α inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other anticancer agents to enhance their efficacy. Additionally, the role of HIF-1α in other disease states, such as cardiovascular disease and neurodegenerative disorders, could be explored using this compound as a tool.
Synthesis Methods
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized using a multistep reaction process that involves the condensation of 4-fluorobenzaldehyde, 3-aminobenzophenone, and 2-amino-4-phenylpyrimidine. The resulting product is then treated with hydrazine hydrate to form the hydrazone derivative.
Scientific Research Applications
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
properties
IUPAC Name |
N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5/c1-16(19-8-5-9-21(26)14-19)29-30-24-27-22(17-6-3-2-4-7-17)15-23(28-24)18-10-12-20(25)13-11-18/h2-15H,26H2,1H3,(H,27,28,30)/b29-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFCWZTRFEAQM-MWLSYYOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)/C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5430999.png)

![5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone](/img/structure/B5431014.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5431020.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5431027.png)
![N-isopropyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5431028.png)
![4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B5431049.png)
![8-nitro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5431053.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5431061.png)
![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)
![2-{2-chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5431079.png)
![4-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5431086.png)